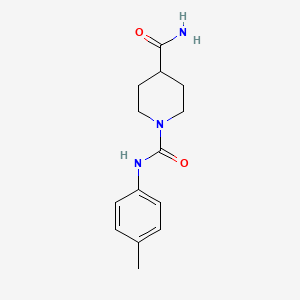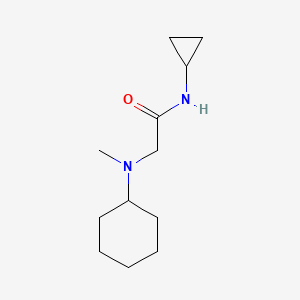
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide
Descripción general
Descripción
N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD belongs to the class of piperidine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Aplicaciones Científicas De Investigación
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of certain receptors in the brain, such as the dopamine D1 receptor and the sigma-1 receptor. This compound has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. This compound has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential use in the treatment of addiction and depression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, leading to changes in synaptic plasticity and behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. This compound also has a narrow therapeutic window, which may limit its potential use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on N~1~-(4-methylphenyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of this compound in the treatment of addiction and depression. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Another area of interest is the development of new compounds based on the structure of this compound. These compounds may have improved pharmacological properties and could be useful tools for studying the function of certain receptors in the brain.
In conclusion, N-1-(4-methylphenyl)-1,4-piperidinedicarboxamide, or this compound, is a chemical compound that has gained attention in the scientific community for its potential applications in neuroscience research. This compound has been shown to modulate the activity of certain receptors in the brain and has potential therapeutic applications in the treatment of addiction and depression. While this compound has some limitations for use in lab experiments, it remains a useful tool for studying the function of certain receptors in the brain. There are a number of future directions for research on this compound, including the development of new compounds and further studies on its potential therapeutic applications.
Propiedades
IUPAC Name |
1-N-(4-methylphenyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-2-4-12(5-3-10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVHYPFDCLNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methoxyphenoxy)propyl]piperidine](/img/structure/B4771315.png)
![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)

![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-3-phenylprop-2-en-1-amine hydrochloride](/img/structure/B4771354.png)
![2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide](/img/structure/B4771361.png)
![methyl 4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoate](/img/structure/B4771366.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4771375.png)
![N-isobutyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771386.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771407.png)
![2-{[5-chloro-2-(3-methylbutoxy)benzylidene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4771411.png)
